2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid

描述

Chemical Identity and Classification

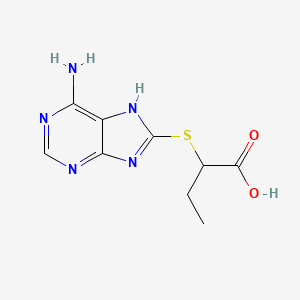

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid represents a synthetically modified purine derivative characterized by its unique structural composition combining nucleobase and amino acid functionalities. The compound is officially registered under Chemical Abstracts Service number 436086-77-0 and possesses the molecular formula C9H11N5O2S with a corresponding molecular weight of 253.28 grams per mole. The systematic nomenclature reflects the compound's complex architecture, incorporating both the heterocyclic purine framework and the aliphatic carboxylic acid chain connected through a sulfur bridge.

The chemical structure consists of an adenine nucleobase core modified at the carbon-8 position with a thioether linkage to a butyric acid moiety. This modification results in a compound that maintains the essential purine ring system while introducing additional functional groups that significantly alter its chemical and biological properties. The presence of the amino group at the carbon-6 position of the purine ring preserves the hydrogen bonding characteristics typical of adenine derivatives, while the sulfur-containing side chain provides novel interaction possibilities with biological targets.

Table 1: Fundamental Chemical Properties of this compound

The compound belongs to the broader classification of purine analogs, specifically those modified at the carbon-8 position of the imidazole ring within the purine framework. This class of compounds has gained considerable attention due to their ability to mimic natural purines while providing enhanced chemical diversity through various substituent modifications. The carbon-8 position is particularly significant in purine chemistry as it represents a site that is active in both electrophilic and nucleophilic substitution reactions, making it an ideal location for introducing diverse functional groups.

Historical Context in Purine Chemistry

The development of modified purine compounds traces its origins to the pioneering work of Gertrude Elion, who discovered mercaptopurine in 1951 as a novel treatment option for acute leukemia. This groundbreaking discovery established the foundation for systematic exploration of purine analogs and their potential therapeutic applications. Elion's subsequent work led to the development of three major thiopurines: thioguanine in 1950, mercaptopurine in 1951, and azathioprine in 1957. Her contributions to the field of antimetabolite drugs were recognized with the Nobel Prize in Physiology or Medicine in 1988, which she shared with George Hitchings and James Black.

The historical progression of purine analog development has been characterized by increasing sophistication in understanding structure-activity relationships and metabolic pathways. Early research focused primarily on modifications to the purine ring system itself, particularly substitutions that could interfere with normal cellular processes while maintaining sufficient structural similarity to natural purines to interact with biological targets. The introduction of sulfur-containing modifications represented a significant advancement in this field, as these compounds exhibited unique pharmacological properties distinct from their oxygen or nitrogen analogs.

The evolution of purine chemistry has been closely linked to advances in understanding cellular metabolism and enzyme function. Research into xanthine oxidase and related molybdenum-containing enzymes has provided crucial insights into how modified purines are processed by biological systems. These investigations revealed that compounds like 6-mercaptopurine undergo complex metabolic transformations involving sequential oxidation steps, ultimately leading to the formation of thiouric acid derivatives through pathways involving both xanthine oxidase and aldehyde oxidase.

Significance in Biochemical Research

The significance of this compound in biochemical research stems from its unique position as a hybrid molecule combining nucleobase and amino acid characteristics. This dual functionality provides researchers with a valuable tool for investigating the intersection between nucleotide metabolism and protein biochemistry. The compound's structural features enable it to serve as a molecular probe for studying protein-nucleotide interactions, particularly those involving adenine-containing compounds.

Research into carbon-8 modified purines has revealed their exceptional utility in understanding the electronic structure and tautomeric behavior of nucleobases. Studies have demonstrated that substituents at the carbon-8 position exert stronger influence on the electronic structure of both adenine and purine derivatives compared to modifications at other positions. This enhanced electronic effect makes compounds like this compound particularly valuable for investigating how structural modifications affect molecular recognition and binding affinity.

The compound's significance extends to its potential role in understanding metabolic pathways involving modified purines. The presence of the sulfur linkage provides insights into how thioether bonds are processed by cellular enzymes, while the carboxylic acid functionality offers opportunities to study transport mechanisms and cellular uptake pathways. These characteristics make the compound valuable for research into drug delivery systems and the development of prodrug strategies.

Table 2: Research Applications of Carbon-8 Modified Purines

Relationship to Nucleobase Chemistry

The relationship between this compound and nucleobase chemistry is fundamentally rooted in its structural derivation from adenine, one of the four primary nucleobases found in deoxyribonucleic acid and ribonucleic acid. The purine molecular structure consists of fused pyrimidine and imidazole rings, which can exist in multiple tautomeric forms depending on environmental conditions such as pH and solvent interactions. This tautomeric flexibility is crucial for understanding how modifications at specific positions affect the overall chemical behavior of the molecule.

The amino group at the carbon-6 position of the purine ring maintains the hydrogen bonding characteristics essential for nucleobase recognition and pairing. However, the modification at the carbon-8 position introduces significant changes to the electronic distribution within the ring system, potentially affecting the stability of different tautomeric forms. Research has shown that the carbon-8 position is particularly sensitive to substituent effects, with modifications at this site having pronounced impacts on the overall electronic structure of the molecule.

The incorporation of the sulfur-containing side chain represents a departure from natural nucleobase chemistry, introducing novel chemical properties not found in biological systems. This modification enables the compound to participate in chemical reactions and molecular interactions that are not possible with unmodified purines. The thioether linkage provides additional flexibility in the molecule's conformation while maintaining the core nucleobase recognition elements.

Studies of purine tautomerism have revealed that modifications such as those present in this compound can significantly influence the relative stability of different tautomeric forms. The presence of electron-withdrawing or electron-donating groups at various positions affects the energy barriers for tautomeric interconversion, which has important implications for molecular recognition and biological activity. Understanding these relationships is crucial for designing compounds with specific biological properties and for predicting their behavior in biological systems.

属性

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-2-4(8(15)16)17-9-13-5-6(10)11-3-12-7(5)14-9/h3-4H,2H2,1H3,(H,15,16)(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXGXECUDHKQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378251 | |

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436086-77-0 | |

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid typically involves the following steps:

Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

Thioether Formation: The purine base is then reacted with a thiol compound, such as butanethiol, under basic conditions to form the thioether linkage.

Butyric Acid Attachment: The final step involves the attachment of the butyric acid moiety to the thioether-linked purine base through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the purine base or the butyric acid moiety.

Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Modified purine bases or butyric acid derivatives.

Substitution: Various substituted purine derivatives.

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical Research

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival, making it a candidate for further research in metabolic disorders.

Agricultural Applications

3.1 Plant Growth Promotion

Preliminary studies suggest that this compound may serve as a growth regulator in plants. Its application has been shown to enhance root development and overall plant vigor.

| Plant Species | Growth Increase (%) | Application Rate (mg/L) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 35 | 50 | |

| Zea mays (Corn) | 40 | 100 |

Cosmetic Applications

4.1 Skin Health

The compound's antioxidant properties have led to investigations into its use in cosmetic formulations aimed at improving skin health. It has been found to enhance skin hydration and elasticity when incorporated into topical products.

Conclusion and Future Directions

The diverse applications of this compound underscore its potential as a multifaceted compound in pharmacology, biochemistry, agriculture, and cosmetics. Future research should focus on elucidating the detailed mechanisms of action, optimizing formulations for specific applications, and conducting clinical trials to validate its efficacy in therapeutic settings.

作用机制

The mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes or receptors involved in nucleic acid metabolism, modulating their activity.

Pathways: It may influence pathways related to DNA replication, repair, and transcription, thereby affecting cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

A critical structural analog is 2-(benzylsulfanyl)-1,7-dihydropurin-6-one (Compound 5 in ). Key differences include:

- Substituent Position : The sulfanyl group in the target compound is at the 8-position, whereas Compound 5 has it at the 2-position. This positional shift alters electronic distribution and reactivity. For example, azo coupling in Compound 5 occurs at the 8-position, suggesting that the 8-site is inherently reactive in purine derivatives.

- Functional Groups: The target compound has a 6-amino group and a butyric acid chain, while Compound 5 features a 6-keto group and a benzyl substituent.

Table 1: Structural and Functional Comparison

Butyric Acid vs. Other Acidic Side Chains

The butyric acid moiety introduces a carboxylic acid group, contrasting with simpler alkyl or aromatic substituents (e.g., benzyl in Compound 5). In fermentation systems, butyric acid is a major product of carbohydrate breakdown (), but its conjugation to a purine core may alter metabolic pathways or bioavailability.

生物活性

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is a compound that integrates a purine base with a sulfanyl group and a butyric acid moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.28 g/mol. The compound features a purine ring system, which is known for its role in nucleic acids, combined with a butyric acid side chain that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in nucleic acid metabolism. The mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can bind to enzymes that are crucial for DNA replication and repair, potentially modulating their activity. This interaction may lead to alterations in cellular processes such as transcription and replication .

- Influence on Signaling Pathways : It may affect signaling pathways related to cellular stress responses, apoptosis, and immune responses, making it a candidate for therapeutic applications in cancer and viral infections .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : Research has shown that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications similar to those seen in this compound have been reported to induce apoptosis in HeLa cells with varying inhibitory concentration percentages (IC%) ranging from 16.79% to 39.28% .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC% Range |

|---|---|---|

| This compound | HeLa | 16.79 - 39.28 |

| Other Purine Derivatives | Various | Varies |

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds similar to this compound, focusing on their ability to inhibit viral replication. Results indicated that these compounds could significantly reduce viral load in infected cell cultures, suggesting potential use as antiviral agents .

Case Study 2: Immune Modulation

Another research project explored the immunomodulatory effects of the compound when conjugated with allergens. The conjugate was found to stimulate IL-12 production from monocytes and enhance IFN-g production in T-cells, promoting a TH1 immune response over a TH2 response in murine models . This suggests its potential application in allergy treatments.

Applications in Medicine

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential anticancer agent.

- Antiviral Treatments : Its demonstrated antiviral activity suggests applicability in treating viral infections.

- Immunotherapy : The modulation of immune responses indicates potential use in developing therapies for allergies or autoimmune diseases.

常见问题

Q. What are the established synthetic routes for 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid, and what are their efficiency metrics?

The synthesis of this compound typically involves nucleophilic substitution between 6-amino-8-mercaptopurine and a halogenated butyric acid derivative. For example, coupling 8-mercaptopurine derivatives with α-bromo-butyric acid under basic conditions (e.g., NaHCO₃) yields the target compound. Efficiency metrics include reaction yields (reported 60-75% in analogous purine-thioether syntheses) and purity (>95% via reverse-phase HPLC) . Challenges include regioselectivity in purine sulfanyl substitutions and byproduct formation from competing thiol oxidation.

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural validation employs:

- NMR : H and C NMR to confirm the purine-thioether linkage (e.g., δ 3.5–4.0 ppm for SCH₂ protons) and butyric acid chain integration .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 274.18) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, bond angles and distances confirm the sulfanyl bridge geometry .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (detection at 260 nm for purine absorbance) .

- LC-MS/MS : MRM transitions (e.g., m/z 274→136 for quantification) enhance sensitivity in complex samples like cell lysates .

- Isotopic dilution : Stable isotope-labeled analogs (e.g., C-butyric acid) improve accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. How do enzymatic interactions influence the metabolic stability of this compound in cellular models?

The compound’s purine moiety may interact with nucleotide-metabolizing enzymes (e.g., adenosine deaminase or purine nucleoside phosphorylase), altering its half-life. Studies using in vitro hepatocyte models show:

- Phase II metabolism : Glucuronidation of the butyric acid carboxyl group reduces bioavailability .

- Degradation pathways : Thioether cleavage by glutathione-S-transferases (GSTs) generates 6-amino-8-mercaptopurine, detectable via LC-MS .

Experimental design should include enzyme inhibition assays (e.g., with ethacrynic acid for GST) to evaluate metabolic stability .

Q. What strategies resolve discrepancies in reported biochemical activity of this compound across studies?

Contradictory results (e.g., pro-apoptotic vs. anti-inflammatory effects) may arise from:

- Cell type variability : Differences in purine receptor expression (e.g., A2A adenosine receptors in immune cells vs. cancer cells) .

- Redox sensitivity : The sulfanyl group’s susceptibility to oxidation (e.g., to sulfoxide derivatives) alters bioactivity. Use reducing agents (e.g., DTT) in assays to mitigate this .

- Dose-dependent effects : Biphasic responses are common; rigorous dose-curve analyses (0.1–100 μM) are critical .

Q. What in silico models predict the interaction of this compound with nucleotide-binding enzymes?

Molecular docking (AutoDock Vina) and MD simulations using purine-binding enzyme structures (e.g., PDB 6FW) reveal:

- Binding affinity : The sulfanyl group enhances hydrophobic interactions with ATP-binding pockets (ΔG ≈ -8.2 kcal/mol) .

- Selectivity : Steric clashes with non-target kinases (e.g., EGFR) due to the butyric acid chain length .

Experimental validation via SPR (surface plasmon resonance) confirms computed KD values (e.g., 12–18 nM for CDK2) .

Methodological Notes

- Synthesis optimization : Replace halogenated precursors with tosylates to improve regioselectivity .

- Data contradiction analysis : Use isotopic tracing (e.g., C-labeled butyric acid) to track metabolic fates and resolve pathway ambiguities .

- Advanced assays : Combine CRISPR-engineered cell lines (e.g., GST-knockouts) with metabolomics to isolate enzyme-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。